molecular formula C25H21NO7S B2542974 Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate CAS No. 406475-21-6

Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate

Cat. No.: B2542974
CAS No.: 406475-21-6
M. Wt: 479.5
InChI Key: VFZQNBOZXHVIPN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with various functional groups, including an ethyl ester, a methyl group, and a sulfonamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzofuran intermediate with a sulfonyl chloride derivative in the presence of a base, such as triethylamine.

    Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    This compound: Similar structure but with different substituents, leading to variations in chemical and biological properties.

    2-Methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    5-[N-(Phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate: Lacks the methyl group, potentially altering its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO7S/c1-3-31-24(27)23-17(2)32-22-15-14-18(16-21(22)23)26(25(28)33-19-10-6-4-7-11-19)34(29,30)20-12-8-5-9-13-20/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZQNBOZXHVIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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